N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide
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Overview
Description
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide is a complex organic compound with a unique structure that includes an indeno-dioxol ring system and a thiophene carboxamide group
Preparation Methods
The synthesis of N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the indeno-dioxol ring system followed by the introduction of the thiophene carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide can be compared with other similar compounds, such as:
- N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide
- N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of the indeno-dioxol ring system and the thiophene carboxamide group, which may confer distinct properties and activities.
Properties
IUPAC Name |
N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c17-11-6-10(16-15(18)14-2-1-3-21-14)8-4-12-13(5-9(8)11)20-7-19-12/h1-5,10H,6-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPUJJVRYIRYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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